molecular formula C10H11FO3 B7998004 4-Fluoro-3-propoxybenzoic acid

4-Fluoro-3-propoxybenzoic acid

Cat. No.: B7998004
M. Wt: 198.19 g/mol
InChI Key: DIIVQGZKRBVHKX-UHFFFAOYSA-N
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Description

4-Fluoro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the meta position is substituted with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-propoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Etherification: The 4-fluorobenzoic acid undergoes etherification with propanol in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale etherification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-propoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

    Reduction: Lithium aluminum hydride or borane can be employed as reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Esters: Propyl esters or other alkyl esters can be synthesized.

    Alcohols: Reduction of the carboxylic acid group yields the corresponding alcohol.

Scientific Research Applications

4-Fluoro-3-propoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-propoxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    4-Fluorobenzoic Acid: Similar structure but lacks the propoxy group.

    3-Propoxybenzoic Acid: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-methoxybenzoic Acid: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness: 4-Fluoro-3-propoxybenzoic acid is unique due to the combination of the fluorine atom and the propoxy group, which imparts distinct chemical properties. The presence of the fluorine atom increases the compound’s stability and reactivity, while the propoxy group enhances its solubility and potential for further functionalization.

Properties

IUPAC Name

4-fluoro-3-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVQGZKRBVHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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